Dimethoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

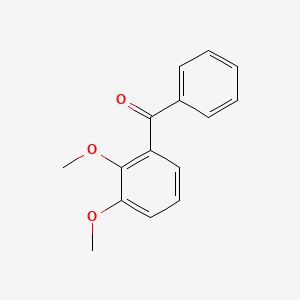

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2,3-dimethoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H14O3/c1-17-13-10-6-9-12(15(13)18-2)14(16)11-7-4-3-5-8-11/h3-10H,1-2H3 |

InChI Key |

WWMFRKPUQJRNBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Dimethoxybenzophenone as a Probe for Studying Photochemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxybenzophenone (DMBP) isomers, particularly 4,4'-dimethoxybenzophenone (B177193), are valuable tools in the study of photochemical reactions. Their utility stems from their well-defined photophysical properties, which allow them to act as effective photosensitizers. Upon absorption of ultraviolet (UV) light, DMBP can efficiently populate a long-lived triplet excited state. This triplet state can then transfer its energy to other molecules, initiating a variety of photochemical transformations. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies for utilizing this compound as a probe in photochemical research.

Core Photophysical and Photochemical Properties

The photochemical utility of this compound is rooted in its electronic structure and the transitions that occur upon UV irradiation. The key events are the absorption of light, intersystem crossing to the triplet state, and subsequent energy transfer.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Dimethoxybenzophenone is presented below.

| Property | Value | Reference |

| CAS Number | 90-96-0 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][3] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-145 °C | [2] |

| Solubility | Soluble in organic solvents like acetonitrile (B52724) and ethanol; insoluble in water. |

Photophysical Data

| Parameter | Value (for 4-Methoxybenzophenone) | Solvent | Reference |

| Triplet-Triplet Absorption (λ_max) | ~525 nm | Cyclohexane | [4] |

| Triplet-Triplet Absorption (λ_max) | 450 nm and 680 nm | Water | [4] |

| Triplet Energy (E_T) | ~288 kJ mol⁻¹ | Polar and non-polar organic solvents | [4] |

| Triplet Energy (E_T) | 275 kJ mol⁻¹ | Water | [4] |

| Triplet Quenching Rate Constant (k_H) by 1,4-cyclohexadiene | ~2 x 10⁸ M⁻¹ s⁻¹ | Acetonitrile | [4] |

| Triplet Quenching Rate Constant (k_H) by 1,4-cyclohexadiene | ~5 x 10⁵ M⁻¹ s⁻¹ | Water | [4] |

| Room-Temperature Phosphorescence Quantum Yield | 0.004 | Acetonitrile | [4] |

| Room-Temperature Phosphorescence Quantum Yield | < 1 x 10⁻⁶ | Water | [4] |

The solvent plays a crucial role in the photophysical properties of methoxy-substituted benzophenones. In non-polar solvents, the lowest triplet state (T₁) is typically of n,π* character, similar to unsubstituted benzophenone. However, in polar solvents, a lower-lying π,π* triplet state can become more favorable, leading to changes in the transient absorption spectrum and reactivity.[4]

Probing Photochemical Reactions with this compound

This compound is primarily used as a triplet photosensitizer. This process involves the following key steps, which can be investigated using this probe.

Caption: General mechanism of triplet photosensitization by DMBP.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a photochemical probe.

1. Photosensitized Reaction in a Batch Reactor

This protocol is adapted from a procedure for a photodecarboxylation reaction and can be generalized for other triplet-sensitized reactions.[5]

-

Materials:

-

4,4'-Dimethoxybenzophenone (sensitizer)

-

Substrate of interest

-

Acetonitrile (spectroscopic grade)

-

Water (deionized)

-

Pyrex® Schlenk flask

-

Photoreactor (e.g., Rayonet reactor equipped with 350 nm lamps)

-

Nitrogen or Argon gas for degassing

-

Magnetic stirrer

-

-

Procedure:

-

In a Pyrex® Schlenk flask, prepare a solution of the substrate (e.g., 1.5 mmol) and 4,4'-dimethoxybenzophenone (0.15 mmol, 10 mol%) in a suitable solvent mixture (e.g., 100 mL of 1:1 v/v acetonitrile/water).

-

Degas the solution for at least 30 minutes by bubbling with nitrogen or argon gas to remove dissolved oxygen, which can quench the triplet state.

-

Seal the flask and place it in the photoreactor.

-

Irradiate the solution with 350 nm lamps for a specified time (e.g., 1 hour), ensuring the solution is continuously stirred.

-

Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product using appropriate techniques such as column chromatography.

-

Caption: Workflow for a photosensitized batch reaction using DMBP.

2. Characterization of Triplet State by Nanosecond Laser Flash Photolysis

Laser flash photolysis (LFP) is a powerful technique to directly observe the transient triplet state of this compound and to study its kinetics.[6][7]

-

Instrumentation:

-

Pulsed Nd:YAG laser (e.g., providing excitation at 355 nm)

-

Xenon arc lamp (as a probe light source)

-

Monochromator

-

Photomultiplier tube (PMT) or ICCD camera

-

Digital oscilloscope

-

Quartz cuvette (with a 1 cm path length)

-

Degassing equipment (e.g., Schlenk line)

-

-

Procedure:

-

Prepare a dilute solution of 4,4'-dimethoxybenzophenone in the solvent of interest (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength (355 nm).

-

Thoroughly degas the solution by several freeze-pump-thaw cycles or by purging with an inert gas.

-

Place the cuvette in the LFP sample holder.

-

Excite the sample with a short laser pulse (e.g., 355 nm).

-

Monitor the change in absorbance of the probe light at various wavelengths as a function of time after the laser pulse. This provides the transient absorption spectrum of the triplet state.

-

To determine the triplet lifetime, monitor the decay of the transient absorption at the wavelength of maximum absorption (λ_max) of the triplet state.

-

To study quenching, add a known concentration of a quencher to the solution and measure the decay of the triplet absorption as a function of quencher concentration. The quenching rate constant can be determined from a Stern-Volmer analysis.

-

Caption: Workflow for laser flash photolysis experiments on DMBP.

Applications in Drug Development and Research

The ability of this compound to initiate photochemical reactions makes it a valuable tool in several areas of research and development:

-

Photodynamic Therapy (PDT): While not a primary therapeutic agent itself, DMBP can be used as a model photosensitizer to study the mechanisms of PDT. Its triplet state can transfer energy to molecular oxygen to generate singlet oxygen, a highly reactive species that can induce cell death.

-

Photo-crosslinking: The radical intermediates generated through DMBP-sensitized reactions can be used to initiate polymerization and cross-linking of polymers, which has applications in biomaterials and drug delivery systems.

-

Mechanistic Studies: DMBP serves as a clean and efficient triplet sensitizer (B1316253) to study the mechanisms of photochemical reactions of various substrates, helping to elucidate reaction pathways and intermediates.

-

Synthesis of Complex Molecules: By harnessing the energy of light, DMBP can facilitate chemical transformations that are difficult to achieve through traditional thermal methods, enabling the synthesis of novel pharmaceutical compounds.[8]

Conclusion

This compound is a versatile and effective photochemical probe for studying a wide range of light-induced reactions. Its well-characterized (or readily inferred) photophysical properties, particularly its efficient intersystem crossing to a reactive triplet state, make it an ideal tool for researchers in photochemistry, materials science, and drug development. By understanding the principles and employing the experimental protocols outlined in this guide, scientists can effectively utilize this compound to unravel complex photochemical mechanisms and develop novel light-driven technologies.

References

- 1. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dimethoxybenzophenone | 90-96-0 | FD62644 | Biosynth [biosynth.com]

- 3. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 7. Flash photolysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Resolving common issues in UV coatings formulated with Dimethoxybenzophenone.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UV coatings formulated with 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), a common photoinitiator.

Troubleshooting Guides & FAQs

Category 1: Curing Issues

Question: Why is my UV coating tacky or wet after curing (incomplete cure)?

Answer: An incomplete cure is one of the most common issues and can be attributed to several factors:

-

Insufficient UV Energy: The UV lamp may not be providing enough energy to fully polymerize the coating. This could be due to low lamp intensity, a fast conveyor speed, or an incorrect distance between the lamp and the substrate. Ensure the UV dose is adequate for the coating thickness and formulation.[1][2]

-

Oxygen Inhibition: Oxygen in the atmosphere can interfere with the free-radical polymerization process, particularly at the surface, leading to a tacky finish.[1] This is a known challenge in UV curing.

-

Incorrect Photoinitiator Concentration: While it may seem counterintuitive, too high a concentration of DMPA can lead to a "screening effect." The surface of the coating absorbs a large amount of UV light, preventing it from penetrating deeper into the film, resulting in an uncured layer underneath a cured surface.[3][4] Conversely, a concentration that is too low will not generate enough free radicals to initiate complete polymerization.

-

Substrate Issues: Some substrates can absorb the UV coating, drawing it away from the surface where the cure is most critical. This is more common with porous substrates.[1][2]

-

Lamp and Reflector Maintenance: Dirty or old UV lamps and reflectors will have reduced output, leading to an insufficient UV dose. Regular cleaning and monitoring of lamp performance are crucial.[1][2]

Question: How does the concentration of DMPA affect the cure speed?

Answer: The concentration of DMPA has a significant impact on the cure speed. Initially, increasing the DMPA concentration will increase the rate of polymerization as more free radicals are generated upon UV exposure. However, there is an optimal concentration for a given formulation and coating thickness. Beyond this optimal point, increasing the DMPA concentration can actually decrease the overall cure speed due to the screening effect, where the high concentration of photoinitiator at the surface blocks UV light from reaching deeper into the coating.[3][4]

Category 2: Adhesion & Durability

Question: My UV coating is peeling or easily scratches off. What causes poor adhesion?

Answer: Poor adhesion can stem from several issues related to the substrate, the coating formulation, and the curing process:

-

Improper Surface Preparation: The substrate must be clean and free of contaminants like dust, oil, or grease. For some substrates, surface treatment (e.g., corona treatment for plastics) may be necessary to increase surface energy and promote wetting and adhesion.

-

Formulation Incompatibility: The components of your UV coating formulation may not be fully compatible with the substrate. The choice of oligomers, monomers, and additives plays a crucial role in achieving good adhesion.

-

Shrinkage Stress: UV curable coatings undergo shrinkage during polymerization. This can create internal stress at the coating-substrate interface, leading to adhesion failure.

-

Incomplete Curing: An undercured coating will have poor mechanical properties, including adhesion. Ensure the coating is fully cured throughout its thickness.

Question: How can I improve the hardness and scratch resistance of my coating?

Answer: Hardness and scratch resistance are directly related to the crosslink density of the cured polymer network. To improve these properties:

-

Optimize Cure Conditions: Ensure the coating receives the optimal UV dose to achieve maximum crosslinking.

-

Formulation Adjustments: The choice of oligomers and monomers significantly influences the final properties. Higher functional acrylates (e.g., tri- and tetra-acrylates) can increase crosslink density and hardness.

-

Photoinitiator Concentration: An appropriate concentration of DMPA is necessary to ensure a uniform and complete cure, which is essential for developing good mechanical properties.

Category 3: Appearance & Stability

Question: Why is my clear UV coating turning yellow after curing?

Answer: Yellowing in UV coatings, especially those containing aromatic photoinitiators like DMPA, can be a significant issue. The primary causes include:

-

Photoinitiator Byproducts: Upon exposure to UV light, DMPA fragments to initiate polymerization. Some of these resulting byproducts can be colored, leading to a yellow tint in the final coating.[5][6]

-

Excessive UV Exposure: Over-curing the coating by exposing it to an excessive UV dose can exacerbate the formation of yellowing byproducts.[6]

-

Formulation Components: Other components in the formulation, such as certain resins or additives, can also contribute to yellowing when exposed to UV light and heat.

-

Oxidation: Interaction with oxygen during and after the curing process can lead to the formation of chromophoric (color-causing) groups in the polymer backbone, resulting in a yellow appearance.[5]

Question: What is the typical shelf life of a UV coating formulated with DMPA, and what affects its stability?

Answer: The shelf life of UV curable formulations can vary, but typically, they have a minimum shelf life of six months to a year when stored correctly.[7][8] Several factors can affect the stability of a formulation containing DMPA:

-

Storage Conditions: Formulations should be stored in opaque containers to prevent exposure to UV light from sunlight or artificial lighting, which can initiate premature polymerization.[8] Temperature is also critical; high temperatures can accelerate degradation and potential gelling.

-

Contamination: Contamination with incompatible materials, particularly metals like iron or copper, can affect the stability of acrylate-based formulations.[8]

-

Inhibitor Package: UV curable formulations contain inhibitors to prevent premature polymerization during storage. The effectiveness and concentration of these inhibitors will influence the shelf life.

Question: Can DMPA or its byproducts migrate out of the cured coating?

Answer: Yes, there is a potential for migration of unreacted DMPA and its photolytic decomposition products from the cured coating.[9][10][11] This is a significant concern in applications such as food packaging. The extent of migration depends on several factors, including the degree of cure (a more completely cured coating will have less free photoinitiator), the type of substrate, and the nature of the contacting substance (e.g., food simulant).[9][11] Low molecular weight photolytic byproducts can also be highly migratory.[10]

Quantitative Data

Table 1: Effect of DMPA Concentration on Monomer Conversion

| DMPA Concentration (wt%) | Irradiation Time (seconds) | Monomer Conversion (%) |

| 0.125 | 10 | ~55 |

| 0.125 | 20 | ~65 |

| 0.125 | 30 | ~70 |

| 0.25 | 10 | ~70 |

| 0.25 | 20 | ~78 |

| 0.25 | 30 | ~80 |

| 0.5 | 10 | ~70 |

| 0.5 | 20 | ~78 |

| 0.5 | 30 | ~80 |

| Data synthesized from a study on the photopolymerization of BisTEG resin. The similar conversion rates at 0.25% and 0.5% DMPA are attributed to the screening effect at higher concentrations.[3][4] |

Experimental Protocols

Protocol 1: Adhesion Testing (ASTM D3359 - Test Method B)

This protocol describes the cross-cut tape test for assessing the adhesion of coatings with a dry film thickness of less than 5 mils (127 µm).

1. Materials and Equipment:

- Cutting tool with multiple blades spaced either 1 mm apart (for coatings up to 2 mils) or 2 mm apart (for coatings between 2 and 5 mils).

- Pressure-sensitive tape with an adhesion of 40 to 45 oz/in.

- Soft brush.

- Illuminated magnifier.

2. Procedure:

- Ensure the coated panel has been cured and conditioned at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

- Place the panel on a firm, flat surface.

- Make a series of six parallel cuts through the coating to the substrate using the cutting tool.

- Rotate the panel 90 degrees and make a second series of six parallel cuts, creating a cross-hatch pattern.[1]

- Gently brush the area to remove any detached flakes of coating.

- Apply a strip of the pressure-sensitive tape over the cross-hatch area and firmly rub it with a pencil eraser to ensure good contact.

- After 90 ± 30 seconds, rapidly pull the tape off at an angle as close to 180° as possible.[1][7]

3. Evaluation:

- Examine the cross-cut area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).

Protocol 2: Accelerated Yellowing/UV Exposure Test (ASTM G154)

This protocol outlines the procedure for operating a fluorescent UV lamp apparatus to simulate the yellowing and degradation effects of sunlight.

1. Materials and Equipment:

- Fluorescent UV test chamber equipped with UVA-340 lamps.

- Coated test specimens (typically 75 x 150 mm).[12]

- Spectrocolorimeter or a yellowness index meter.

2. Procedure:

- Prepare the test specimens, ensuring they are clean and representative of the material to be tested.[2][12]

- Mount the specimens in the test chamber.[2]

- Set the test conditions. A common cycle for coatings is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[13] The irradiance is typically set at a level representative of noon summer sunlight.

- Run the test for a predetermined duration (e.g., 200, 500, or 1000 hours), periodically removing specimens for evaluation.[2]

3. Evaluation:

- At specified intervals, measure the change in color (ΔE*) and/or the yellowness index (YI) of the exposed specimens compared to an unexposed control sample.

Protocol 3: Chemical Resistance Testing (ASTM D1308 - Spot Test, Covered)

This protocol determines the effect of household or laboratory chemicals on a cured coating.

1. Materials and Equipment:

- Cured coated panels.

- Selected test chemicals (e.g., isopropanol, acetone, 10% sulfuric acid, etc.).

- Pipettes or droppers.

- Watch glasses (25 mm diameter).

- Cotton cloth.

2. Procedure:

- Place the cured coated panel on a level surface.

- Dispense a few drops of the test chemical onto the coating surface.

- Immediately cover the spot with a watch glass to prevent evaporation.[14]

- Leave the test setup undisturbed for a specified period (e.g., 1 hour, 4 hours, or 24 hours).

- After the exposure period, remove the watch glass and rinse the area with deionized water.

- Gently wipe the area dry with a soft cloth.

- Allow the panel to recover for 24 hours.

3. Evaluation:

- Visually inspect the test area for any signs of discoloration, change in gloss, blistering, softening, swelling, or loss of adhesion.[15][16] Rate the effect on a scale (e.g., from no effect to severe damage).

Visualizations

Caption: Troubleshooting workflow for incomplete UV cure.

Caption: Experimental workflow for ASTM D3359 adhesion test.

Caption: Logical relationship of causes and solutions for yellowing.

References

- 1. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]

- 2. Troubleshooting I Insufficient UV Coating Curing | ACTEGA 南美州 [actega.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections - CONICET [bicyt.conicet.gov.ar]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1 Year Shelf Life Urethane Acrylate Resin for UV Curing Coatings [urethaneacrylateresin.com]

- 8. tech-labs.com [tech-labs.com]

- 9. Migration Studies of Two Common Components of UV-curing Inks into Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Safety Operating Guide

Proper Disposal of Dimethoxybenzophenone: A Comprehensive Guide for Laboratory Professionals

The safe and compliant disposal of Dimethoxybenzophenone is a critical aspect of laboratory and research operations. Adherence to proper waste management protocols is essential to protect personnel and the environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to be familiar with the immediate safety and handling requirements for this compound. The compound, a yellow powder, can cause irritation to the eyes, skin, and respiratory system.[1][2][3] Some isomers are also recognized as being harmful or toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. |

| Skin Protection | Protective gloves and a lab coat to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary. |

Spill and Contamination Response

In the event of a spill, immediate action is required to contain the material and prevent exposure.

Spill Cleanup Procedure:

-

Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, contain the spill.

-

Cleanup: Carefully sweep or vacuum the spilled material.[1][5] Avoid generating dust.[1][5]

-

Collection: Place the collected material into a suitable, clearly labeled container for disposal.[1][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local hazardous waste regulations.[3][5] Chemical waste generators are responsible for correctly identifying and classifying their waste.[3][5]

1. Waste Identification and Segregation:

-

Identify all waste streams containing this compound, including unused product, contaminated labware, and personal protective equipment.

-

Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[5] It is recommended to keep the chemical in its original container if possible.[5]

2. Containerization and Labeling:

-

Place all this compound waste into a robust, tightly sealed container to prevent leaks or spills.[5][6]

-

Clearly label the container with "this compound Waste" and include appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").

3. Storage:

-

Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1][5]

-

Ensure the storage area is away from incompatible materials such as strong oxidizing or reducing agents.[3]

4. Professional Disposal:

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5]

-

One approved disposal method involves offering surplus and non-recyclable solutions to a licensed disposal company.[6] Another method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical scrubber.[6]

-

Crucially, do not discharge this compound waste into drains or the environment. [6][7]

Quantitative Data Summary

| Parameter | Value | Source |

| CAS Number | 90-96-0 (for 4,4'-Dimethoxybenzophenone) | [3][6][8][9][10][11][12] |

| 131-54-4 (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone) | [1][2][4] | |

| Hazard Class (GHS) | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [2][3][6] |

| Environmental Hazard | H402: Harmful to aquatic life; H411: Toxic to aquatic life with long lasting effects | [4][7] |

| Storage Class | 11: Combustible Solids | [7][10] |

Experimental Protocols

Currently, there are no standardized experimental protocols for the in-lab neutralization of this compound provided in safety data sheets. Therefore, professional disposal through a licensed and certified service is the recommended and compliant method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. calpaclab.com [calpaclab.com]

Safeguarding Your Research: A Guide to Handling Dimethoxybenzophenone

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount, especially when working with chemicals like Dimethoxybenzophenone. This guide provides essential safety protocols and logistical information to mitigate risks and ensure proper handling and disposal of this compound. Adherence to these procedures is critical for protecting researchers and maintaining a secure laboratory setting.

This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[1][2][4][5]

| Body Part | Required PPE | Standards/Specifications |

| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |

| Skin | Chemical-impermeable gloves | Must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2][6] |

| Fire/flame resistant and impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] | |

| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded or irritation symptoms are experienced.[1] |

| N95 (US) or P1 (EU EN 143) particle respirator | For nuisance exposures or dust formation.[2] |

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact. The following workflow outlines the key steps from preparation to final disposal.

Experimental Workflow for Safe Handling

Caption: A workflow diagram for the safe handling of this compound.

Detailed Procedural Steps:

-

Preparation :

-

Handling :

-

Post-Handling :

-

Disposal Plan :

-

All waste, including contaminated PPE and cleaning materials, should be collected in suitable, closed containers for disposal.[1][2]

-

Chemical waste should be disposed of in accordance with local, state, and federal regulations.[1]

-

A recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Another option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

-

Selecting the Right Personal Protective Equipment

The selection of appropriate PPE is a critical decision-making process based on the potential hazards of the substance and the nature of the work being performed.

PPE Selection Logic

Caption: A decision-making diagram for selecting appropriate PPE.

By following these guidelines, researchers can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for everyone. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

- 1. echemi.com [echemi.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.